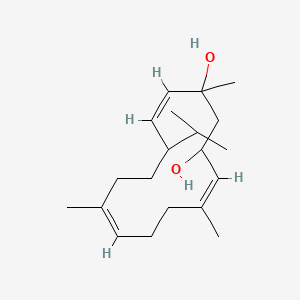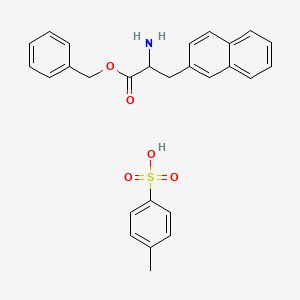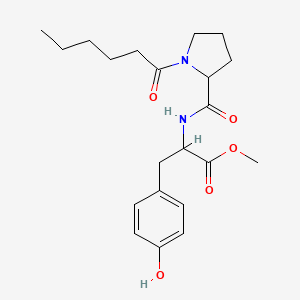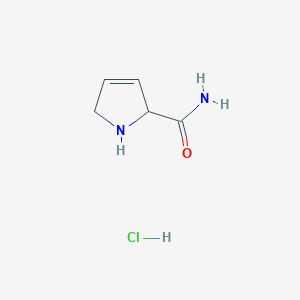
4,8,13-Cyclotetradecatriene-1,3-diol, 1,5,9-trimethyl-12-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,11-Cembratriene-4,6-diol is a cembranoid diterpene, primarily derived from tobacco plants. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . Its unique structure, characterized by a 14-carbon cembrane ring, makes it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,11-Cembratriene-4,6-diol typically involves the extraction from tobacco leaves using solvents like acetone and ethanol. The compound is then purified through silica gel chromatography and high-performance liquid chromatography (HPLC) techniques . Additionally, synthetic routes have been developed, starting from precursors like 2,6,10-Dodecatrien-1-ol, and involving steps such as alkylation, reduction, and selective deprotection .
Industrial Production Methods: Industrial production of 2,7,11-Cembratriene-4,6-diol often leverages the natural abundance of the compound in tobacco plants. The extraction process is optimized for large-scale production, ensuring high yield and purity. Innovations in green chemistry have also been applied to make the extraction process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7,11-Cembratriene-4,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form epoxides or reduced to yield alcohol derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products: The major products formed from these reactions include various derivatives of 2,7,11-Cembratriene-4,6-diol, such as epoxides, alcohols, and esters. These derivatives are often studied for their enhanced biological activities .
Applications De Recherche Scientifique
2,7,11-Cembratriene-4,6-diol has a wide range of applications in scientific research:
Mécanisme D'action
2,7,11-Cembratriene-4,6-diol is part of the cembranoid family, which includes compounds like cembratriene-ol and cembratriene-diol. These compounds share a similar cembrane ring structure but differ in their functional groups and biological activities .
Comparaison Avec Des Composés Similaires
Cembratriene-ol: Known for its anti-fungal and anti-insect activities.
Cembratriene-diol: Exhibits potent antitumor and neuroprotective properties.
Uniqueness: What sets 2,7,11-Cembratriene-4,6-diol apart is its dual role in both plant defense mechanisms and potential therapeutic applications in human medicine. Its ability to modulate multiple biological pathways makes it a versatile and valuable compound for further research .
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(4Z,8Z,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13- |
Clé InChI |
RIVKDDXPCFBMOV-KEBCYCLUSA-N |
SMILES isomérique |
C/C/1=C/CC/C(=C\C(CC(/C=C\C(CC1)C(C)C)(C)O)O)/C |
SMILES canonique |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/structure/B12323227.png)
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/structure/B12323234.png)




![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)



